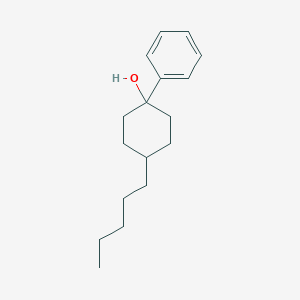
4-Pentyl-1-phenylcyclohexan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentyl-1-phenylcyclohexan-1-OL is an organic compound with the molecular formula C17H26O It is a cyclohexanol derivative, characterized by a phenyl group and a pentyl chain attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentyl-1-phenylcyclohexan-1-OL can be achieved through several methods. One common approach involves the hydrogenation of 4-Pentyl-1-phenylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with the temperature ranging from 25°C to 50°C and a pressure of 1-5 atm .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as the preparation of intermediates, purification, and final hydrogenation. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Pentyl-1-phenylcyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: N-bromosuccinimide (NBS) in the presence of light for benzylic bromination.
Major Products Formed
Oxidation: 4-Pentyl-1-phenylcyclohexanone or 4-Pentyl-1-phenylcyclohexanoic acid.
Reduction: 4-Pentyl-1-phenylcyclohexanol.
Substitution: 4-Bromo-1-phenylcyclohexane.
Aplicaciones Científicas De Investigación
4-Pentyl-1-phenylcyclohexan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mecanismo De Acción
The mechanism of action of 4-Pentyl-1-phenylcyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, leading to downstream signaling events that result in its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylcyclohexanol: Similar structure but lacks the pentyl chain.
4-Pentylcyclohexanol: Similar structure but lacks the phenyl group.
1-Phenylcyclohexanol: Similar structure but lacks the pentyl chain and has a different substitution pattern.
Uniqueness
4-Pentyl-1-phenylcyclohexan-1-OL is unique due to the presence of both a phenyl group and a pentyl chain on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
88069-95-8 |
|---|---|
Fórmula molecular |
C17H26O |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
4-pentyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C17H26O/c1-2-3-5-8-15-11-13-17(18,14-12-15)16-9-6-4-7-10-16/h4,6-7,9-10,15,18H,2-3,5,8,11-14H2,1H3 |
Clave InChI |
UJQGCNBAGYHPHO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-1-[(dodecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14397774.png)
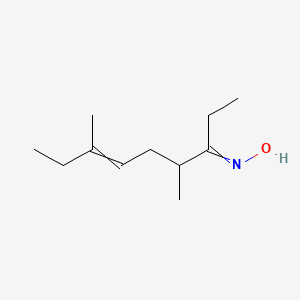

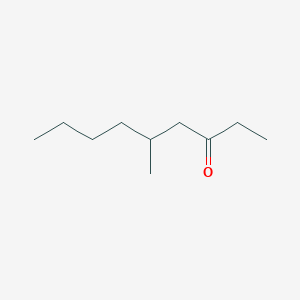
![Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol](/img/structure/B14397802.png)
![Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14397803.png)
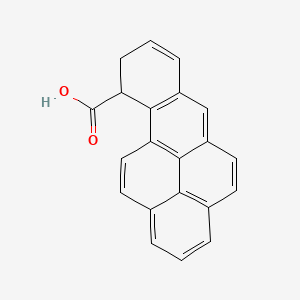
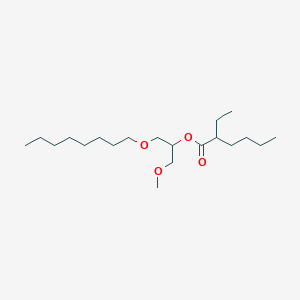
![N,N-Dibutyl-N-{[3-(trifluoromethoxy)phenyl]methyl}butan-1-aminium chloride](/img/structure/B14397814.png)
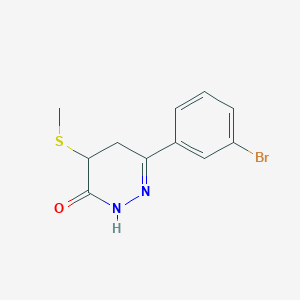
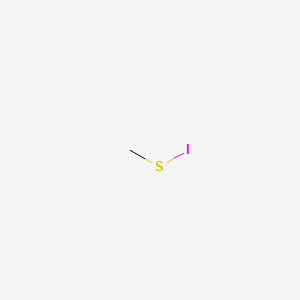
![4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14397840.png)
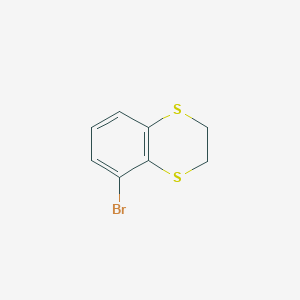
![4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14397845.png)
